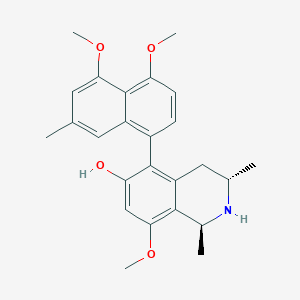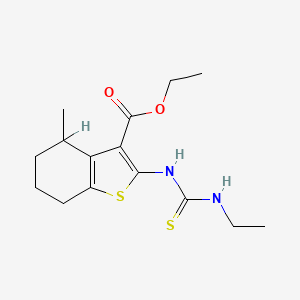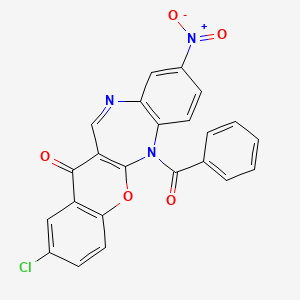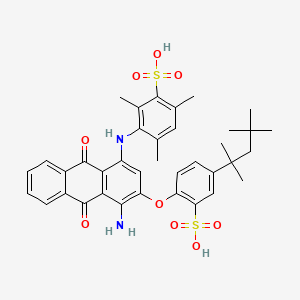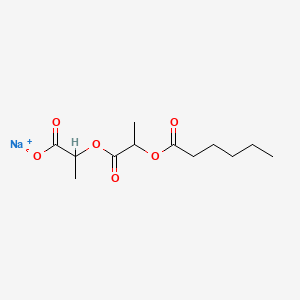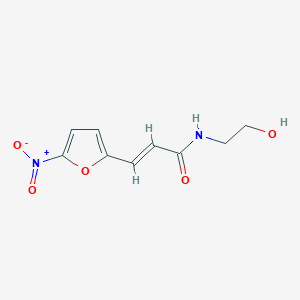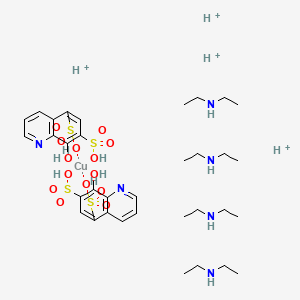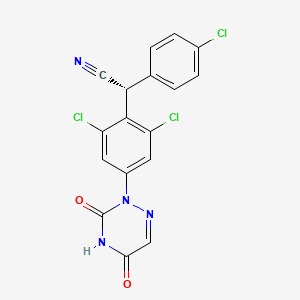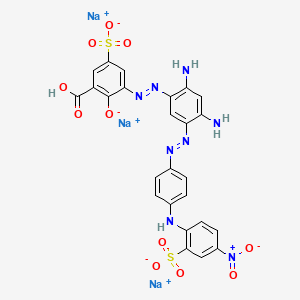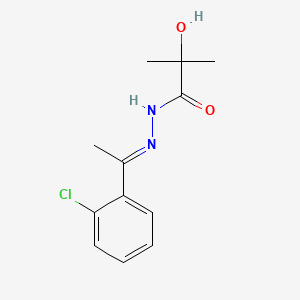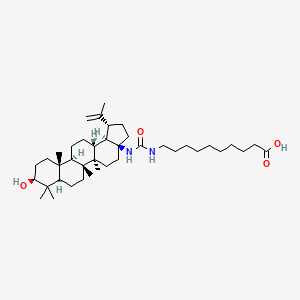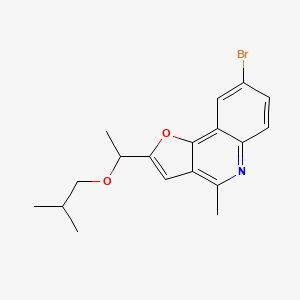
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 4th position, and a 2-methylpropoxyethyl group at the 2nd position of the furoquinoline skeleton
Méthodes De Préparation
The synthesis of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline and 2-bromo-1-(2-methylpropoxy)ethane.
Bromination: The 4-methylquinoline undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromo-1-(2-methylpropoxy)ethane under basic conditions to introduce the 2-methylpropoxyethyl group at the 2nd position.
Cyclization: The final step involves cyclization to form the furoquinoline ring system. This can be achieved using a suitable cyclizing agent under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as:
4-Methylquinoline: Lacks the bromine and 2-methylpropoxyethyl groups, resulting in different chemical and biological properties.
8-Bromoquinoline: Lacks the 4-methyl and 2-methylpropoxyethyl groups, leading to variations in reactivity and biological activity.
2-(1-(2-Methylpropoxy)ethyl)quinoline: Lacks the bromine and 4-methyl groups, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
88654-68-6 |
|---|---|
Formule moléculaire |
C18H20BrNO2 |
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
8-bromo-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H20BrNO2/c1-10(2)9-21-12(4)17-8-14-11(3)20-16-6-5-13(19)7-15(16)18(14)22-17/h5-8,10,12H,9H2,1-4H3 |
Clé InChI |
LRRZEMRABTXCDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)Br)C(C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


